molecular formula C12H15BN2O2 B112230 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile CAS No. 1256359-18-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile

Cat. No.: B112230
CAS No.: 1256359-18-8
M. Wt: 230.07 g/mol
InChI Key: OVGLWUDRGKKEPK-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is an organic compound that features a boron atom within a dioxaborolane ring and a nitrile group attached to an isonicotinonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with isonicotinonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile involves its ability to participate in cross-coupling reactions, where the boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This reaction forms a new carbon-carbon bond, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isonicotinonitrile is unique due to its combination of a boronic ester and a nitrile group, which provides versatility in synthetic applications. Its structure allows for diverse reactivity, making it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-9(8-14)5-6-15-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLWUDRGKKEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590537
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-18-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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